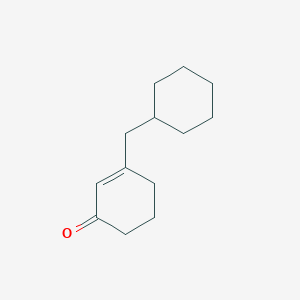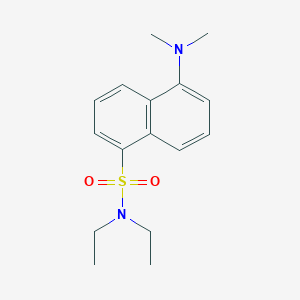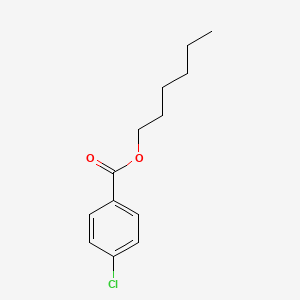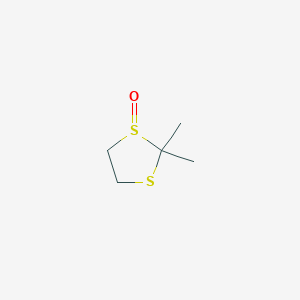![molecular formula C5H13O3PSi B14610763 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 58068-62-5](/img/structure/B14610763.png)
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is often used in organic synthesis and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable phospholane precursor with a trimethylsilylating agent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can yield phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include phosphates, phosphines, and various substituted phospholanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the modification of biomolecules for analytical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other functional groups, facilitating complex synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)oxy]propyl ester
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Tris(trimethylsilyl) 2-[(trimethylsilyl)oxy]-1,2,3-propanetricarboxylate
Uniqueness
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts chemical inertness and stability. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes .
Properties
CAS No. |
58068-62-5 |
|---|---|
Molecular Formula |
C5H13O3PSi |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1,3,2-dioxaphospholan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C5H13O3PSi/c1-10(2,3)8-9-6-4-5-7-9/h4-5H2,1-3H3 |
InChI Key |
WNOHNXYRZHBGFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)





![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

